2-Amino-adamantane-2-carboxylic acid ethyl ester
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Overview
Description
2-Amino-adamantane-2-carboxylic acid ethyl ester is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound is of interest due to its potential applications in medicinal chemistry, material science, and organic synthesis. The adamantane framework imparts stability and rigidity, making its derivatives valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-adamantane-2-carboxylic acid ethyl ester typically involves the functionalization of the adamantane core. One common method is the alkylation of adamantane with ethyl bromoacetate, followed by amination to introduce the amino group. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the alkylation step .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-adamantane-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro-adamantane derivatives, adamantane alcohols, and various substituted adamantane compounds.
Scientific Research Applications
2-Amino-adamantane-2-carboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to cross biological membranes.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-adamantane-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The rigid adamantane core allows for precise binding to these targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1-Amino-adamantane: Known for its antiviral properties.
2-Amino-adamantane: Similar structure but lacks the ester group.
1,3-Diamino-adamantane: Contains two amino groups, offering different reactivity and applications.
Uniqueness
2-Amino-adamantane-2-carboxylic acid ethyl ester is unique due to the presence of both an amino group and an ester group on the adamantane core. This combination allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
ethyl 2-aminoadamantane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-16-12(15)13(14)10-4-8-3-9(6-10)7-11(13)5-8/h8-11H,2-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSJFNDIRQPKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C2CC3CC(C2)CC1C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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